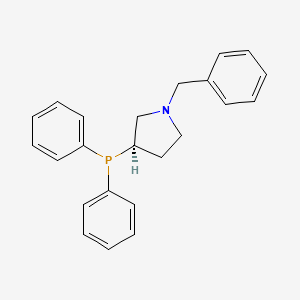
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is a chiral organophosphorus compound. It is characterized by the presence of a pyrrolidine ring substituted with a diphenylphosphino group and a phenylmethyl group. This compound is of significant interest in the field of asymmetric synthesis due to its chiral nature and its ability to act as a ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- typically involves the reaction of a pyrrolidine derivative with diphenylphosphine and a phenylmethyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Halides or other nucleophiles can be used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form catalytic complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that can facilitate various chemical transformations. The chiral nature of the compound allows it to induce enantioselectivity in these reactions, making it valuable in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine, 3-methyl-: Another pyrrolidine derivative with a methyl group instead of a diphenylphosphino group.
Pyrrolidine, 3-(diphenylphosphino)-1-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
Uniqueness
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is unique due to its specific substitution pattern and chiral nature. The presence of both the diphenylphosphino and phenylmethyl groups provides distinct steric and electronic properties that enhance its effectiveness as a ligand in asymmetric catalysis.
This compound’s ability to induce enantioselectivity and form stable complexes with transition metals sets it apart from other pyrrolidine derivatives, making it a valuable tool in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
188790-90-1 |
|---|---|
Molekularformel |
C23H24NP |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
[(3R)-1-benzylpyrrolidin-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C23H24NP/c1-4-10-20(11-5-1)18-24-17-16-23(19-24)25(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2/t23-/m1/s1 |
InChI-Schlüssel |
UAMPKCGVWVXLJU-HSZRJFAPSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CC1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


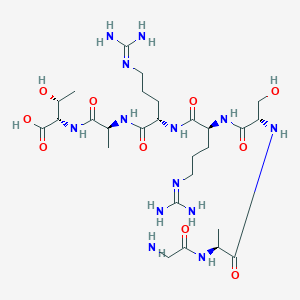
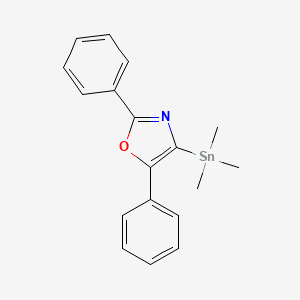
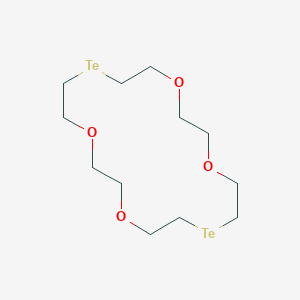
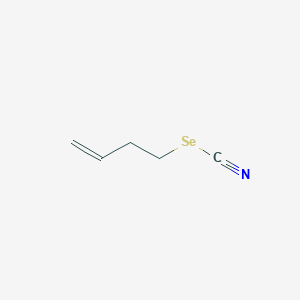
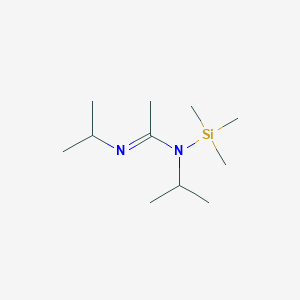
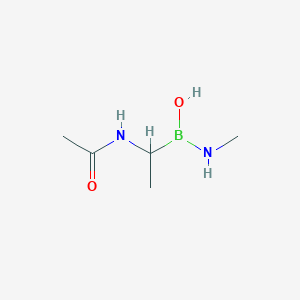
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
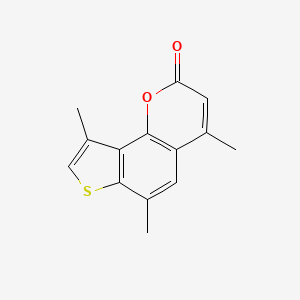

![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)

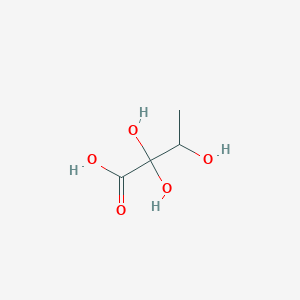
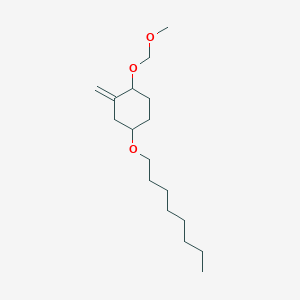
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
